![molecular formula C33H36O B12522008 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene CAS No. 653590-67-1](/img/structure/B12522008.png)
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene is an organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core substituted with a naphthalene ring and an octyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized with an octyloxy group through an etherification reaction.
Coupling with fluorene: The functionalized naphthalene derivative is then coupled with a fluorene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final modifications: The final product is purified and characterized using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the fluorene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties.
作用机制
The mechanism by which 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
9,9-Bis[6-(2-hydroxyethoxy)naphthyl]fluorene: This compound has similar structural features but includes hydroxyethoxy groups instead of octyloxy groups.
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile:
Uniqueness
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene stands out due to its unique combination of a fluorene core and a naphthalene ring with an octyloxy group. This structure imparts specific electronic and optical properties that make it suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
653590-67-1 |
|---|---|
分子式 |
C33H36O |
分子量 |
448.6 g/mol |
IUPAC 名称 |
9,9-dimethyl-2-(6-octoxynaphthalen-2-yl)fluorene |
InChI |
InChI=1S/C33H36O/c1-4-5-6-7-8-11-20-34-28-18-16-25-21-24(14-15-26(25)22-28)27-17-19-30-29-12-9-10-13-31(29)33(2,3)32(30)23-27/h9-10,12-19,21-23H,4-8,11,20H2,1-3H3 |
InChI 键 |
IWJUFEOEEVBPQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
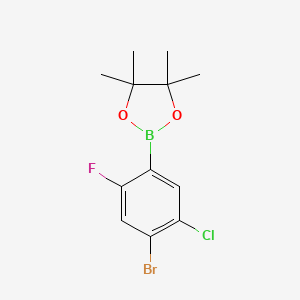
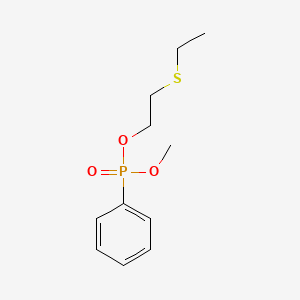

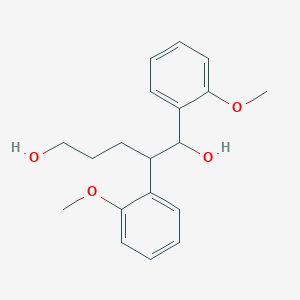
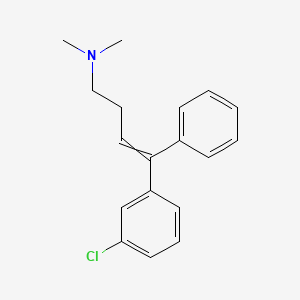
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
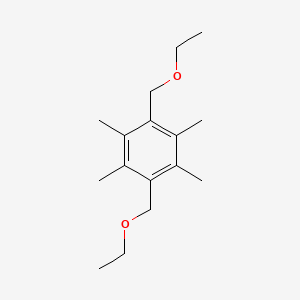
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)
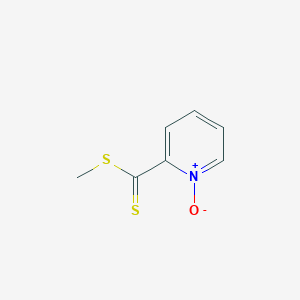
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
